molecular formula C17H17N5O2S B2854316 N-(4-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide CAS No. 887346-70-5

N-(4-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

Cat. No. B2854316
CAS RN: 887346-70-5
M. Wt: 355.42
InChI Key: AKPZTQZPIGHRGB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tetrazole ring, in particular, would introduce a high degree of nitrogen content into the molecule, which could have interesting implications for its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and boiling/melting points .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-12(16(23)18-13-8-10-15(24-2)11-9-13)25-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPZTQZPIGHRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide

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